molecular formula C19H30N2O B048528 6-(N-Decylamino)-4-hydroxymethylindole CAS No. 123597-55-7

6-(N-Decylamino)-4-hydroxymethylindole

Cat. No.: B048528
CAS No.: 123597-55-7
M. Wt: 302.5 g/mol
InChI Key: CHLOVPDKABYEDC-UHFFFAOYSA-N
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Description

6-(N-Decylamino)-4-hydroxymethylindole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a decylamino group attached to the nitrogen atom at the 6th position and a hydroxymethyl group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

6-(N-Decylamino)-4-hydroxymethylindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity and precautions for handling and storage .

Future Directions

The field of hydroxylamine research is continually evolving, with recent developments suggesting broader applications for these compounds . Future efforts may focus on improving the synthesis methods, exploring new reactions, and investigating potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-Decylamino)-4-hydroxymethylindole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole ring, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

    Attachment of the Decylamino Group: The decylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with decylamine under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(N-Decylamino)-4-hydroxymethylindole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the indole ring to form tetrahydroindole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the decylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Decylamine, sodium hydride, or other nucleophiles and bases.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives of the indole ring.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-Decylindole: Lacks the hydroxymethyl group, making it less polar and potentially less biologically active.

    4-Hydroxymethylindole: Lacks the decylamino group, which may reduce its lipophilicity and membrane permeability.

    6-(N-Decylamino)indole: Lacks the hydroxymethyl group, which may affect its reactivity and biological interactions.

Uniqueness

6-(N-Decylamino)-4-hydroxymethylindole is unique due to the presence of both the decylamino and hydroxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[6-(decylamino)-1H-indol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-11-20-17-13-16(15-22)18-10-12-21-19(18)14-17/h10,12-14,20-22H,2-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOVPDKABYEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC1=CC(=C2C=CNC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154050
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123597-55-7
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123597557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(N-Decylamino)-4-hydroxymethylindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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